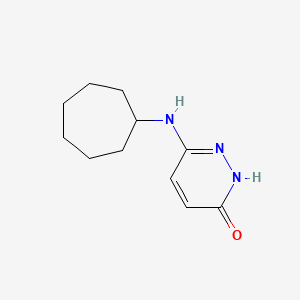

6-(Cycloheptylamino)pyridazin-3-ol

CAS No.: 1933609-76-7

Cat. No.: VC3141948

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1933609-76-7 |

|---|---|

| Molecular Formula | C11H17N3O |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 3-(cycloheptylamino)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C11H17N3O/c15-11-8-7-10(13-14-11)12-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,12,13)(H,14,15) |

| Standard InChI Key | SXDDDQXGVWKROT-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NC2=NNC(=O)C=C2 |

| Canonical SMILES | C1CCCC(CC1)NC2=NNC(=O)C=C2 |

Introduction

6-(Cycloheptylamino)pyridazin-3-ol is a heterocyclic compound belonging to the pyridazine family. It features a pyridazine ring with a cycloheptylamino substituent at the 6-position and a hydroxyl group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 6-(Cycloheptylamino)pyridazin-3-ol typically involves careful control of reaction conditions, including temperature, solvent choice, and reaction time. Solvents like ethanol or dimethylformamide (DMF) under reflux conditions may enhance yields and purity.

Synthesis Conditions

-

Solvents: Ethanol, DMF

-

Reaction Conditions: Reflux

-

Yield and Purity: Enhanced under optimal conditions

Biological Activities

Experimental data indicate that certain pyridazine derivatives exhibit significant biological activities, such as vasorelaxant effects with EC50 values in the micromolar range. Modifications to the structure can enhance biological efficacy.

Potential Applications

6-(Cycloheptylamino)pyridazin-3-ol has potential applications in medicinal chemistry due to its diverse pharmacological activities. Its classification as an N-heterocyclic compound, specifically a pyridazine derivative, is significant in this field.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume